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molecular formula C11H11ClN2O3 B8410571 1-(Chloroacetyl)-7-nitro-1,2,3,4-tetrahydroquinoline

1-(Chloroacetyl)-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B8410571
M. Wt: 254.67 g/mol
InChI Key: LMXCKPYVDGIZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09107848B2

Procedure details

1.78 g of 7-nitro-1,2,3,4-tetrahydroquinoline (0.01 mol) are dissolved in 15 ml of ethyl acetate. This solution is run into a mixture of 15 ml of ethyl acetate and 0.80 ml of chloroacetyl chloride. A white precipitate forms immediately, and stirring is continued at 30° C. for 2 h (the reaction is monitored by thin layer chromatography (90/10 ethyl acetate/heptane)). After 2 h, since the reaction is incomplete, 0.2 equivalent of chloroacetyl chloride is added and the temperature is raised to 60° C.; the solid formed undergoes dissolution. When the reaction has finished, the mixture is cooled and the solvent is evaporated off. 2.46 g of a beige product which corresponds to the expected compound are recovered.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][NH:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl:14][CH2:15][C:16](Cl)=[O:17].C(OCC)(=O)C.CCCCCCC>C(OCC)(=O)C>[Cl:14][CH2:15][C:16]([N:11]1[C:12]2[C:7](=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=2)[CH2:8][CH2:9][CH2:10]1)=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCNC2=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0.8 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
A white precipitate forms immediately, and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid formed
DISSOLUTION
Type
DISSOLUTION
Details
undergoes dissolution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
are recovered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCC(=O)N1CCCC2=CC=C(C=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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